3-(2-Bromo-4-methylphenoxy)azetidine
Description
Properties
IUPAC Name |
3-(2-bromo-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUDJSSWONWTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290538 | |
| Record name | 3-(2-Bromo-4-methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-54-3 | |
| Record name | 3-(2-Bromo-4-methylphenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromo-4-methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Depth Mechanistic Investigations of Azetidine Ring Formation and Functionalization
Reaction Pathway Elucidation via Detailed Kinetic and Spectroscopic Analyses
The most probable synthetic routes to 3-(2-bromo-4-methylphenoxy)azetidine involve either the formation of the azetidine (B1206935) ring first, followed by etherification, or the formation of an acyclic precursor containing the phenoxy moiety, which then undergoes intramolecular cyclization. A common and well-documented method for forming the azetidine ring is through the intramolecular cyclization of a γ-amino alcohol or a related derivative with a good leaving group on the alcohol-derived carbon. nih.govfrontiersin.org
One plausible pathway begins with a precursor such as 1-amino-3-(2-bromo-4-methylphenoxy)propan-2-ol. The nitrogen of the primary amine acts as a nucleophile, attacking the carbon bearing a leaving group (e.g., a tosylate or mesylate), leading to ring closure. Kinetic studies of similar intramolecular SN2 reactions for azetidine formation show that the reaction rates are highly dependent on the concentration of the reactants, the nature of the solvent, and the temperature. adelaide.edu.au The formation of the four-membered ring is often the rate-determining step due to the inherent ring strain of the azetidine system. studyx.ai
Spectroscopic analyses, such as in-situ NMR or IR spectroscopy, would be instrumental in tracking the progress of such a reaction. For instance, the disappearance of the signal corresponding to the leaving group and the appearance of new signals for the azetidine ring protons in ¹H NMR spectroscopy would provide real-time kinetic data. Intermediates, such as a protonated amine before cyclization, might be observable under specific conditions, offering further insight into the reaction pathway.
Another viable route is the Williamson ether synthesis, where a precursor like N-protected azetidin-3-ol (B1332694) reacts with 2-bromo-1-fluoro-4-methylbenzene or a similar electrophile. masterorganicchemistry.com In this case, the reaction pathway involves the deprotonation of the hydroxyl group of the azetidin-3-ol to form an alkoxide, which then acts as a nucleophile. Kinetic studies of Williamson ether syntheses have shown them to typically follow second-order kinetics, being first order in both the alkoxide and the alkyl halide. aiche.org
Transition State Analysis and Selectivity Determinants in Azetidine Synthesis
Selectivity in azetidine synthesis often refers to regioselectivity and stereoselectivity. In the context of forming this compound from an acyclic precursor, regioselectivity is crucial if there are multiple potential electrophilic sites for the intramolecular cyclization. For instance, in the cyclization of a cis-3,4-epoxy amine, the reaction can theoretically lead to either an azetidine or a pyrrolidine (B122466) derivative. Computational studies have shown that the coordination of a Lewis acid catalyst to the substrate can significantly influence the transition state energies, thereby favoring the formation of the azetidine ring. nih.govfrontiersin.org
Stereoselectivity becomes important if chiral centers are present in the starting materials. For instance, if a chiral γ-amino alcohol is used as a precursor, the stereochemistry of the resulting 3-substituted azetidine will be determined by the SN2 mechanism of the ring closure, which typically proceeds with inversion of configuration at the electrophilic carbon.
Role of Catalysis and Reagent Stereochemistry in Directing Reaction Outcomes
Catalysis plays a pivotal role in many synthetic strategies for azetidines. In reactions involving intramolecular aminolysis of epoxides to form azetidines, Lewis acids such as Lanthanide (III) triflates (e.g., La(OTf)₃) have been shown to be effective catalysts. nih.govfrontiersin.org The catalyst activates the epoxide ring towards nucleophilic attack by the amine, and computational studies suggest that the catalyst's coordination to the substrate can influence the regioselectivity of the ring-opening, favoring the formation of the azetidine over other potential products. frontiersin.org
In the Williamson ether synthesis approach, the choice of base to generate the alkoxide from N-protected azetidin-3-ol is critical. Strong, non-nucleophilic bases are preferred to avoid side reactions. The stereochemistry of the reagents is also a key factor. If a chiral azetidin-3-ol is used, the stereochemical integrity of the final product depends on the reaction mechanism. The Williamson ether synthesis, being an SN2 reaction, proceeds with inversion of configuration if the leaving group is on a chiral center of the electrophile. However, in the case of forming this compound from azetidin-3-ol, the stereocenter is on the nucleophile, and its configuration is typically retained.
Influence of Substituent Electronic and Steric Effects on Reaction Efficiency and Regioselectivity
The electronic and steric properties of the substituents on the phenoxy ring of this compound can significantly impact the synthesis. In a Williamson ether synthesis approach where the phenoxide is the nucleophile, the electronic nature of the substituents on the aromatic ring affects the nucleophilicity of the phenoxide. The bromo group is electron-withdrawing, which would decrease the nucleophilicity of the corresponding phenoxide, potentially slowing down the reaction. Conversely, the methyl group is electron-donating, which would increase the nucleophilicity. The net effect would depend on their relative positions and combined influence.
Steric hindrance from the ortho-bromo substituent on the phenoxy ring can also play a significant role. This steric bulk can hinder the approach of the nucleophilic phenoxide to the electrophilic carbon of the azetidine precursor, thereby reducing the reaction rate.
In the intramolecular cyclization pathway, the substituents on the phenoxy group are already incorporated into the acyclic precursor. Their electronic effects would have a less direct impact on the ring-forming step itself, but their steric bulk could influence the conformational preferences of the precursor, which in turn could affect the ease of achieving the required geometry for the transition state of the cyclization.
The following table summarizes the expected influence of the substituents in a Williamson ether synthesis approach for forming this compound:
| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Reaction Rate |
| Bromo | Ortho | Electron-withdrawing (Inductive) | High | Decrease |
| Methyl | Para | Electron-donating (Hyperconjugation) | Low | Increase |
Structure Activity Relationship Sar Studies of Azetidine Derivatives with Relevance to 3 2 Bromo 4 Methylphenoxy Azetidine
Conformational Analysis of the Azetidine (B1206935) Ring System and its Structural Impact
The four-membered azetidine ring is a strained heterocyclic system that adopts a non-planar, puckered conformation to alleviate some of this strain. rsc.org This puckering is a dynamic process, and the ring can exist in equilibrium between different puckered states. The specific conformation is influenced by the nature and position of substituents on the ring. For 3-substituted azetidines, such as 3-(2-Bromo-4-methylphenoxy)azetidine, the substituent can adopt either an axial or an equatorial position. The preferred orientation is a delicate balance of steric and electronic factors.
Systematic Variation of Phenoxy Substituents and their Influence on Molecular Interactions
The nature and position of substituents on the phenoxy ring of this compound play a pivotal role in modulating its physicochemical properties and biological activity. Halogenation and alkylation are common strategies in medicinal chemistry to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.
Positional Effects of Halogenation (e.g., Bromine) on the Aryl Moiety
Halogen atoms, such as bromine, can significantly alter a molecule's properties through a combination of steric and electronic effects. The bromine atom at the ortho-position of the phenoxy ring in this compound introduces significant steric bulk. This can influence the preferred rotational conformation (torsional angle) of the phenoxy ring relative to the ether linkage and the azetidine ring. This conformational restriction can be advantageous if it pre-organizes the molecule into a bioactive conformation for binding to a target.
Electronically, bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target. The position of the halogen is critical. For instance, studies on other halogenated aromatic compounds have shown that positional isomers can have vastly different biological activities due to their ability to form specific interactions within a binding site. epa.gov
The following table illustrates hypothetical in vitro activity data based on the positional variation of a bromine substituent on a generic 3-phenoxyazetidine (B1367254) core, reflecting common trends observed in SAR studies where halogen position impacts potency.
| Compound ID | Bromine Position | Target Affinity (Ki, nM) | Rationale for Activity Change |
| A-1 | 2-Bromo (ortho) | 15 | Steric hindrance may force a favorable binding conformation. Potential for halogen bonding with a nearby acceptor. |
| A-2 | 3-Bromo (meta) | 50 | Altered electronic distribution and loss of potential ortho-position specific interactions. |
| A-3 | 4-Bromo (para) | 25 | Electronic withdrawal at the para position can influence the ether linkage. Different steric profile compared to ortho. |
| A-4 | Unsubstituted | 100 | Lacks the specific interactions and conformational influence provided by the bromine atom. |
Contributions of Alkyl Substitution (e.g., Methyl) on the Aryl Moiety to Molecular Properties
Alkyl groups, such as the methyl group at the para-position of the phenoxy ring, primarily contribute to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket. Increased lipophilicity can enhance membrane permeability and, in some cases, binding affinity.
The methyl group at the para-position is electronically donating, which can influence the electron density of the aromatic ring and the ether oxygen. This can affect the strength of interactions with the biological target. The size and position of the alkyl group are important. A methyl group is relatively small, but larger alkyl groups could introduce steric clashes.
Below is a hypothetical data table illustrating the effect of varying the alkyl substituent at the 4-position of a 3-(2-bromophenoxy)azetidine (B1292753) scaffold on enzyme inhibition.
| Compound ID | 4-Position Substituent | Enzyme Inhibition (IC50, µM) | Rationale for Activity Change |
| B-1 | -CH3 (Methyl) | 0.5 | Optimal size for hydrophobic pocket, favorable electronic donation. |
| B-2 | -H | 2.0 | Loss of beneficial hydrophobic interaction. |
| B-3 | -CH2CH3 (Ethyl) | 0.8 | Slightly larger group may have a slightly less optimal fit in the hydrophobic pocket. |
| B-4 | -C(CH3)3 (tert-Butyl) | 5.0 | Significant steric bulk may hinder optimal binding. |
Investigation of the Ether Linkage and its Role in Conformational Flexibility and Ligand Binding
The ether linkage (C-O-C) between the azetidine ring and the phenoxy moiety provides a degree of rotational flexibility. This allows the phenoxy ring to adopt various orientations relative to the azetidine core. However, this flexibility is not completely free; it is influenced by the steric hindrance from the ortho-bromo substituent.
The conformational flexibility of the ether linkage is a double-edged sword in drug design. While it allows the molecule to adapt its shape to fit a binding site (an "induced fit" model), there is an entropic penalty associated with "freezing" this rotation upon binding. A more rigid linker can lead to higher affinity if the pre-determined conformation is the one required for binding.
The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor in the active site of a receptor or enzyme. The electronic properties of the phenoxy ring, as modulated by the bromo and methyl substituents, will influence the basicity of this oxygen atom and its ability to participate in hydrogen bonding.
SAR for In Vitro Biological Activity (e.g., Enzyme Inhibition, Receptor Affinity), focusing on the azetidine core and its specific substituents
For instance, in some series of bioactive compounds, electron-withdrawing groups on an aryl ring can enhance activity. nih.gov This aligns with the presence of the bromo substituent. Conversely, the electron-donating methyl group may also contribute positively through hydrophobic interactions. The interplay between these opposing electronic effects and the steric constraints imposed by the ortho-bromo group creates a unique pharmacological profile.
The azetidine nitrogen is another key feature. It can be a basic center, and its protonation state at physiological pH can be important for interactions with acidic residues in a binding site. Substituents on this nitrogen would provide another vector for SAR exploration.
The following table provides a hypothetical SAR summary for analogs of this compound, illustrating how modifications to the core structure might affect receptor affinity.
| Compound ID | Modification from Parent Compound | Receptor Affinity (Ki, nM) | Rationale |
| C-1 (Parent) | This compound | 10 | Baseline affinity with a specific combination of steric and electronic features. |
| C-2 | 2-Chloro instead of 2-Bromo | 12 | Chlorine is smaller and less polarizable than bromine, potentially leading to a slightly weaker halogen bond or altered steric fit. |
| C-3 | 4-Ethyl instead of 4-Methyl | 15 | Increased lipophilicity, but potentially a less optimal fit in a size-restricted hydrophobic pocket. |
| C-4 | Removal of 4-Methyl group | 30 | Loss of a favorable hydrophobic interaction. |
| C-5 | Removal of 2-Bromo group | 80 | Loss of both conformational constraint and potential halogen bonding. |
| C-6 | N-Methylation of azetidine | 5 | The addition of a methyl group on the azetidine nitrogen could provide an additional hydrophobic interaction or alter the pKa favorably. |
Computational Chemistry and Advanced Theoretical Modeling of 3 2 Bromo 4 Methylphenoxy Azetidine and Analogues
Density Functional Theory (DFT) Applications for Reaction Mechanism, Electronic Structure, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-(2-Bromo-4-methylphenoxy)azetidine and its analogues, DFT provides critical insights into their synthesis, stability, and properties.
Reaction Mechanism: DFT calculations are instrumental in elucidating the mechanisms of reactions used to synthesize azetidine (B1206935) rings. For instance, studies on the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines have used DFT to show that the desired 4-exo-dig cyclization is kinetically favored over other potential pathways. nih.gov This predictive power helps chemists optimize reaction conditions and select appropriate substrates for efficient synthesis. thescience.devmit.edu
Electronic Structure: DFT is used to calculate key electronic properties that govern the reactivity and intermolecular interactions of a molecule. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scielo.br A smaller gap suggests the molecule is more polarizable and reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. researchgate.net
Spectroscopic Predictions: Theoretical calculations using DFT can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating vibrational frequencies and chemical shifts for a proposed structure like this compound, researchers can compare these theoretical spectra with experimental data to confirm the molecule's identity and structure.
Table 1: Illustrative DFT-Calculated Electronic Properties for Azetidine Analogues (Note: Data are hypothetical examples based on typical values for similar organic molecules.)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Binding Modes
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of their behavior.
Conformational Space Exploration: The four-membered azetidine ring is strained and can adopt different puckered conformations. nih.gov The nature and position of substituents, such as the 2-bromo-4-methylphenoxy group, can significantly influence these conformational preferences. researchgate.net MD simulations allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations that are likely to be present under physiological conditions. This is crucial as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. nih.gov
Ligand-Target Binding Modes: When a molecule is identified as a potential ligand for a biological macromolecule (like a protein or enzyme), MD simulations are used to study the stability of the ligand-protein complex. researchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation is run for an extended period (typically nanoseconds) to observe how the ligand and protein interact and adjust. nih.gov These simulations can confirm whether the initial binding mode is stable, identify key amino acid interactions, and calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking alone. researchgate.net
Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex (Note: These are general parameters and may be adjusted based on the specific system.)
| Parameter | Setting | Purpose |
|---|---|---|
| Simulation Time | 100 ns | To observe significant conformational changes and ensure stability. |
| Force Field | AMBER, CHARMM | Describes the potential energy and forces between atoms. |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous physiological environment. |
| Temperature | 300 K | Approximates physiological temperature. |
Quantitative Structure-Activity Relationship (QSAR) Development for Azetidine Class Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a class of compounds like phenoxy-azetidine analogues, QSAR can be a powerful tool in drug discovery.
The process involves:
Data Set Collection: A series of azetidine analogues with experimentally measured biological activity (e.g., inhibitory concentration IC₅₀) is compiled. nih.gov
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment from DFT), or structural features. researchgate.net
Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds to ensure its reliability. researchgate.net
The resulting QSAR model can then be used to predict the activity of new, unsynthesized azetidine derivatives, helping to prioritize the most promising candidates for synthesis and testing. Studies on azetidinones have successfully used QSAR to develop models for antimicrobial and anticancer activities. researchgate.netijrar.org
Table 3: Example of Molecular Descriptors Used in QSAR for Azetidine Derivatives (Note: This table is illustrative and the choice of descriptors depends on the specific biological activity being modeled.)
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment (μ) | Polarity and electrostatic interactions. researchgate.net |
| Steric | Molecular Volume | Size and shape of the molecule. |
| Hydrophobic | LogP | Partitioning between water and octanol; membrane permeability. |
In Silico Prediction of Synthetic Feasibility and Reaction Parameters
Before committing resources to laboratory synthesis, computational tools can predict the likelihood of a reaction's success and help optimize its parameters.
Synthetic Feasibility: For novel compounds like this compound, computational models can assess the viability of proposed synthetic routes. Recent research has shown that models based on properties like frontier orbital energies can accurately predict whether specific reactants will combine to form an azetidine ring under photocatalytic conditions. thescience.devmit.edu This allows for the rapid in silico screening of many potential starting materials to identify those most likely to yield the desired product. mit.edu
Reaction Parameter Optimization: Computational chemistry can also model the effect of different catalysts, solvents, and temperatures on a reaction's outcome. DFT calculations can be used to map the reaction energy profile, identifying transition states and intermediates. This information helps in understanding why a certain catalyst is effective or how a solvent might influence the reaction rate and selectivity, guiding the optimization of experimental conditions. nih.gov
Molecular Docking and Binding Energy Calculations for Ligand-Macromolecule Complexes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or receptor. researchgate.net This is a cornerstone of rational drug design.
For this compound, the process would involve:
Target Selection: Identifying a biologically relevant protein target. Azetidine derivatives have been investigated as inhibitors for various targets, including the STAT3 protein and GABA transporters. nih.govnih.gov
Docking Simulation: Using software like AutoDock or Glide, the 3D structure of the azetidine derivative is placed into the binding site of the target protein. rjptonline.org The program then explores various binding poses and scores them based on their energetic favorability.
Binding Energy Calculation: The docking score provides an estimate of the binding affinity. Lower scores typically indicate a more favorable binding interaction. researchgate.net The predicted pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
These predictions are crucial for understanding how the molecule might exert a biological effect and for guiding further structural modifications to improve its potency and selectivity. researchgate.net
Table 4: Hypothetical Molecular Docking Results for an Azetidine Analogue (Note: Data are illustrative. Target and scores are examples.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| STAT3 SH2 Domain | -8.5 | Arg609, Ser611, Ser613 |
| GABA Transporter (GAT-1) | -7.9 | Tyr140, Phe294, Ser296 |
Future Directions and Emerging Research Avenues for Azetidine Based Compounds
Exploration of Novel Azetidine (B1206935) Derivatives as Chemical Probes
The development of novel azetidine derivatives as chemical probes is a burgeoning field aimed at understanding complex biological systems. These specialized molecules are designed to interact with specific biological targets, enabling researchers to investigate protein function, validate drug targets, and elucidate disease mechanisms. acs.org A key strategy involves creating libraries of azetidine-based compounds and screening them for activity against specific enzymes or receptors. For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a protein implicated in cancer, with some analogues showing sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.org
Another approach focuses on creating conformationally constrained analogues of known neuromodulators. Azetidine derivatives have been synthesized as analogues of GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.gov Furthermore, enantiocontrolled synthesis methods are being used to produce stereochemically defined azetidine probes for activity-based protein profiling (ABPP). acs.orgchemrxiv.org These stereoprobes have been used to identify ligandable protein sites in human cancer cells with high stereo- and chemo-selectivity, demonstrating the power of azetidine scaffolds in discovering new targets and chemical tools. acs.orgchemrxiv.org The design of such probes often involves incorporating reactive groups or reporter tags onto the azetidine core to facilitate target identification and visualization.
| Research Area | Example Application | Key Findings |
| Enzyme Inhibition | STAT3 Inhibitors | Identification of azetidine amides with sub-micromolar potency in vitro. acs.org |
| Neurotransmitter Uptake | GABA Transporter (GAT) Inhibitors | Azetidin-2-ylacetic acid derivatives show high potency at GAT-1. nih.gov |
| Activity-Based Protein Profiling (ABPP) | Cysteine-reactive stereoprobes | Revealed stereoselectively liganded proteins in human cancer cells. acs.orgchemrxiv.org |
Integration of Azetidines into Complex Molecular Architectures
The incorporation of the azetidine ring into more complex molecular frameworks is a critical step toward developing next-generation therapeutics and materials. researchgate.net Synthetic chemists are devising innovative strategies to build fused, bridged, and spirocyclic systems around the azetidine core, thereby accessing novel chemical space. nih.gov Methodologies such as cycloaddition and cyclization are fundamental for forming the azetidine ring itself. medwinpublishers.com Recent advances include the use of photocatalysis, such as the aza Paternò-Büchi reaction, to synthesize densely functionalized azetidines with controlled regio- and stereochemistry. researchgate.netresearchgate.net
Strain-release functionalization of precursors like 1-azabicyclo[1.1.0]butane (ABB) has also emerged as a powerful tool for installing the azetidine motif in a modular fashion. acs.orgacs.org This allows for the late-stage introduction of the azetidine ring into complex molecules. Another innovative approach involves using azetidine sulfonyl fluorides (ASFs) as precursors to carbocations, which can then be coupled with a wide range of nucleophiles under mild conditions to create novel derivatives. acs.orgnih.gov These methods are expanding the toolkit available to chemists, enabling the synthesis of complex, polycyclic azetidine scaffolds that were previously difficult to access. nih.gov Such complex architectures are sought after for their potential to provide highly specific interactions with biological targets.
| Synthetic Strategy | Description | Resulting Architecture |
| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene. researchgate.net | Functionalized azetidines. researchgate.netresearchgate.net |
| Strain-Release Functionalization | Ring-opening of strained precursors like azabicyclo[1.1.0]butane (ABB) with nucleophiles. acs.org | Diverse substituted azetidines. acs.org |
| Electrophilic Azetidinylation | Using reagents like azetidinyl trichloroacetimidates to add the azetidine ring to various nucleophiles. chemrxiv.org | Azetidine-containing drugs and complex molecules. chemrxiv.org |
| Defluorosulfonylation | Activation of azetidine sulfonyl fluorides (ASFs) to form reactive intermediates for coupling reactions. nih.gov | Novel azetidine derivatives with diverse functional groups. acs.orgnih.gov |
Development of High-Throughput Synthesis and Screening Methodologies for Azetidine Libraries
To fully explore the potential of azetidine-based compounds, researchers are developing high-throughput methods for both their synthesis and biological evaluation. rsc.orgresearchgate.net The creation of diverse chemical libraries allows for the rapid identification of compounds with desired biological activities. nih.govresearchgate.net Methodologies for the high-throughput synthesis of azetidine libraries often leverage solid-phase synthesis or flow chemistry techniques to streamline the production of hundreds or even thousands of compounds. nih.govresearchgate.net For example, a 1,976-membered library of spirocyclic azetidines has been described for the development of CNS-focused molecules. nih.govresearchgate.net
Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hits." A significant advancement in this area is quantitative HTS (qHTS), which tests compounds across a range of concentrations in the primary screen. nih.gov This approach generates concentration-response curves for every compound in the library, providing rich data on potency and efficacy from the outset and reducing the rate of false positives and negatives that plague traditional single-point HTS. nih.gov The combination of high-throughput synthesis and qHTS accelerates the discovery process, enabling the rapid elucidation of structure-activity relationships (SAR) and the identification of promising lead compounds for drug development. rsc.orgnih.gov
| Methodology | Focus | Advantage |
| Solid-Phase Synthesis | Library Generation | Enables the creation of large, diverse libraries of azetidines for screening. nih.govresearchgate.net |
| Flow Chemistry | Synthesis of Intermediates | Allows for the controlled and scalable synthesis of azetine intermediates. nih.gov |
| Quantitative High-Throughput Screening (qHTS) | Biological Evaluation | Generates detailed pharmacological data (concentration-response curves) directly from the primary screen, improving reliability. nih.gov |
Advancements in Analytical Characterization Techniques for Azetidine Stereoisomers
As the synthesis of complex azetidines advances, so too must the analytical techniques used to characterize them, particularly their stereochemistry. The three-dimensional nature of the azetidine ring means that many derivatives are chiral, and different stereoisomers can have vastly different pharmacological effects. acs.orgscite.ai Therefore, the ability to separate and definitively identify enantiomers and diastereomers is critical.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the enantiomeric separation of azetidines and related compounds. researchgate.net The development of new chiral stationary phases (CSPs), including those based on cyclodextrins, amylose, and cellulose, has improved the resolution and efficiency of these separations. researchgate.netacs.org For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is indispensable for determining the relative stereochemistry of substituents on the azetidine ring. nih.govnih.gov In cases where stereoisomers can be crystallized, X-ray crystallography provides unambiguous determination of the absolute configuration. acs.org As researchers continue to build more complex chiral azetidines, the ongoing development of more sensitive and efficient analytical methods will be essential for advancing the field. acs.org
| Analytical Technique | Application | Details |
| Chiral HPLC | Enantiomer Separation | Utilizes chiral stationary phases (CSPs) like amylose- and cyclodextrin-based columns to resolve enantiomers. researchgate.net |
| Chiral GC | Enantiomer Separation | Effective for volatile aziridine (B145994) and potentially azetidine derivatives, often using cyclodextrin-based CSPs. researchgate.net |
| NMR Spectroscopy | Stereoisomer Composition Analysis | Used to determine the composition of stereoisomeric mixtures in crude products before purification. nih.govnih.gov |
| X-ray Crystallography | Absolute Configuration | Provides definitive structural data for crystalline enantiopure compounds. acs.org |
Q & A
Q. How to address discrepancies in spectroscopic data for azetidine derivatives?
- Methodological Approach : Cross-validate NMR assignments using 2D-NMR (HSQC, HMBC) to resolve overlapping signals. Compare experimental spectra with simulated data from ACD/Labs or ChemDraw. For crystallographic discrepancies, re-refine X-ray diffraction data using Olex2 or SHELXL .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
